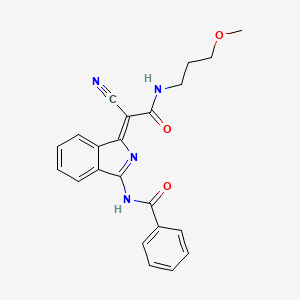![molecular formula C19H13BrO3S B2633741 6-bromo-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one CAS No. 690214-42-7](/img/structure/B2633741.png)
6-bromo-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-ones. This compound is characterized by the presence of a bromine atom at the 6th position, a methylsulfanyl group attached to a phenyl ring, and a prop-2-enoyl group. The chromen-2-one core structure is a common scaffold in many biologically active molecules, making this compound of significant interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the bromination of a chromen-2-one derivative followed by the introduction of the prop-2-enoyl group through a Claisen-Schmidt condensation reaction. The methylsulfanyl group is then introduced via nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents such as ethanol or acetone, and catalysts like potassium carbonate or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts may also be adjusted to reduce costs and improve environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The prop-2-enoyl group can be reduced to a propyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Propyl derivatives.
Substitution: Amino or thiol derivatives.
Applications De Recherche Scientifique
6-bromo-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-bromo-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one involves its interaction with specific molecular targets. The bromine and methylsulfanyl groups can form interactions with enzymes or receptors, potentially inhibiting their activity. The prop-2-enoyl group may also play a role in binding to active sites, thereby modulating biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-bromo-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one
- 6-bromo-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one
Uniqueness
The presence of the methylsulfanyl group in 6-bromo-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one distinguishes it from other similar compounds. This group can significantly influence the compound’s reactivity and biological activity, making it a unique candidate for various applications .
Propriétés
IUPAC Name |
6-bromo-3-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrO3S/c1-24-15-6-2-12(3-7-15)4-8-17(21)16-11-13-10-14(20)5-9-18(13)23-19(16)22/h2-11H,1H3/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTXPCYNRDVBRY-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(furan-2-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2633661.png)

![N-(4-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/new.no-structure.jpg)
![2-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B2633665.png)

![2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B2633669.png)

![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2633672.png)
![N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}adamantane-1-carboxamide](/img/structure/B2633674.png)


![1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B2633680.png)
